4-(4-Nitrophenoxy)piperidine hydrochloride

Medicinal Chemistry Chemical Biology Synthetic Chemistry

Variability in physicochemical properties among piperidine derivatives can compromise synthetic reproducibility. This compound provides a stable, crystalline hydrochloride salt addressing handling and purity challenges. - High-purity (≥95%) solid with a melting point of 228-229 °C ensures accurate weighing and consistent reaction stoichiometry. - The 4-nitrophenoxy moiety enables selective reduction to a key 4-(4-aminophenoxy)piperidine intermediate, a direct route not available with chloro- or methoxy-substituted analogs. - Reliable commercial supply eliminates lead-time uncertainty for drug discovery programs.

Molecular Formula C11H15ClN2O3
Molecular Weight 258.7 g/mol
CAS No. 148505-45-7
Cat. No. B127671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Nitrophenoxy)piperidine hydrochloride
CAS148505-45-7
Molecular FormulaC11H15ClN2O3
Molecular Weight258.7 g/mol
Structural Identifiers
SMILESC1CNCCC1OC2=CC=C(C=C2)[N+](=O)[O-].Cl
InChIInChI=1S/C11H14N2O3.ClH/c14-13(15)9-1-3-10(4-2-9)16-11-5-7-12-8-6-11;/h1-4,11-12H,5-8H2;1H
InChIKeyVIAOUXPCADEEEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Nitrophenoxy)piperidine Hydrochloride Overview


4-(4-Nitrophenoxy)piperidine hydrochloride (CAS 148505-45-7), also known as 4-(4′-nitrophenoxy)piperidine hydrochloride, is a crystalline salt form of a 4-substituted piperidine derivative. It is characterized by a piperidine ring linked at the 4-position to a 4-nitrophenoxy group, with a molecular formula of C₁₁H₁₅ClN₂O₃ and a molecular weight of 258.70 g/mol . This compound is primarily utilized as a synthetic intermediate in medicinal chemistry and chemical biology research , serving as a precursor for the synthesis of more complex molecules, including kinase inhibitors and other pharmacologically active agents .

Generic Substitution Risks for 4-(4-Nitrophenoxy)piperidine Hydrochloride


In-class piperidine derivatives cannot be simply interchanged due to pronounced differences in physicochemical properties, salt form, and functional group reactivity. 4-(4-Nitrophenoxy)piperidine hydrochloride differs from its free base counterpart (CAS 162402-39-3) in key attributes such as melting point and solubility, which directly influence handling, formulation, and reaction compatibility . Furthermore, the presence of the 4-nitrophenoxy substituent imparts unique electronic and steric characteristics compared to chloro- or methoxy-substituted analogs, altering reactivity profiles in downstream synthetic transformations . The high purity (typically ≥95%) and well-defined solid-state nature of this hydrochloride salt ensure consistent performance in research applications, whereas generic or impure alternatives may introduce variability . These distinctions underscore the necessity of precise compound selection for reproducible experimental outcomes.

Differentiation Evidence for 4-(4-Nitrophenoxy)piperidine Hydrochloride


Salt Form Stability Advantage

The hydrochloride salt form of 4-(4-nitrophenoxy)piperidine (CAS 148505-45-7) exhibits a significantly higher melting point (228–229 °C) compared to its free base counterpart (CAS 162402-39-3), which has a reported melting point of approximately 83–86 °C . This difference in solid-state properties is critical for handling and storage, as the salt demonstrates greater thermal stability and is less prone to decomposition under ambient conditions. Additionally, while quantitative aqueous solubility data for the hydrochloride are not directly available, the free base is only very slightly soluble in water (calculated solubility 0.8 g/L at 25 °C) . Conversion to the hydrochloride salt is known to generally enhance aqueous solubility, which can be advantageous for certain reaction conditions or biological assays.

Medicinal Chemistry Chemical Biology Synthetic Chemistry

Nitro Group Electronic Profile

The 4-nitrophenoxy moiety in the target compound introduces a strong electron-withdrawing group, which contrasts with the electron-donating methoxy group or the moderately electron-withdrawing chloro group in related piperidine derivatives. This electronic difference is reflected in calculated physicochemical properties such as density and polar surface area, although direct experimental comparative data are limited. The nitro group also serves as a versatile synthetic handle for reduction to the corresponding amine, enabling further functionalization that is not possible with chloro or methoxy analogs without additional steps [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Physicochemical Properties

Nitro Reduction to Amine Intermediate

The 4-nitrophenoxy group in 4-(4-nitrophenoxy)piperidine hydrochloride can be selectively reduced to the corresponding amine using standard catalytic hydrogenation or chemical reduction conditions . This transformation yields 4-(4-aminophenoxy)piperidine, a versatile intermediate for the synthesis of amides, ureas, and other pharmacologically relevant scaffolds. In contrast, analogs such as 4-(4-chlorophenoxy)piperidine lack this direct pathway to amine derivatives and would require alternative, often less efficient, functionalization strategies. This synthetic versatility is a key differentiator in medicinal chemistry programs requiring rapid diversification of piperidine-based libraries.

Organic Synthesis Medicinal Chemistry Building Blocks

Purity and Supply Reliability

Commercially available 4-(4-nitrophenoxy)piperidine hydrochloride is consistently supplied at ≥95% purity, as documented by multiple reputable vendors including Sigma-Aldrich and AKSci . This high purity ensures reliable performance in synthetic applications and minimizes the risk of side reactions or impurities that could compromise research outcomes. In contrast, many closely related piperidine derivatives are offered at lower purity grades or with less rigorous quality control, introducing variability and potential procurement challenges [1].

Quality Control Procurement Reproducibility

Application Scenarios for 4-(4-Nitrophenoxy)piperidine Hydrochloride


Kinase Inhibitor Synthesis

4-(4-Nitrophenoxy)piperidine hydrochloride serves as a key intermediate in the synthesis of kinase inhibitors, particularly those targeting ERK5, as evidenced by its use in patent literature and commercial vendor applications [1]. The hydrochloride salt form provides a stable, easy-to-handle solid with a high melting point, facilitating accurate weighing and reliable use in multi-step synthetic sequences . Subsequent reduction of the nitro group to an amine allows for the introduction of diverse amide, urea, or sulfonamide moieties, enabling rapid exploration of structure-activity relationships .

Chemical Biology Probe Development

In chemical biology research, the well-defined solid-state properties (melting point 228–229 °C) and high purity (≥95%) of 4-(4-nitrophenoxy)piperidine hydrochloride minimize variability in biological assays . The strong electron-withdrawing nitro group can serve as a spectroscopic or mass tag for metabolic studies, or as a precursor to an amine for bioconjugation via amide bond formation. This compound is particularly suited for experiments where precise molecular composition and stability are paramount.

Diversity-Oriented Library Building Block

The presence of both a piperidine ring (a privileged scaffold in drug discovery) and a nitrophenoxy group makes this compound a versatile building block for generating structurally diverse compound libraries . The nitro group can be selectively reduced to an amine, which then participates in a wide range of coupling reactions, while the piperidine nitrogen can be alkylated or acylated. This dual functionalization capability, combined with the reliable commercial supply and high purity, makes it an attractive choice for library synthesis .

Aminophenoxy Piperidine Precursor

A primary synthetic application of 4-(4-nitrophenoxy)piperidine hydrochloride is its quantitative reduction to 4-(4-aminophenoxy)piperidine, a key intermediate for the preparation of various bioactive compounds . The hydrochloride salt is often the preferred starting material due to its ease of handling and stability during storage, ensuring consistent yields in the reduction step. This transformation is a critical differentiator from chloro- or methoxy-substituted analogs, which do not provide a direct route to amine derivatives [2].

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